Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

PROTAC Linker Chemistry Physicochemical Properties

This specific PROTAC linker, featuring a Boc-protected piperidine and a flexible C3 hydroxypropyl chain, is uniquely engineered for targeted protein degradation and fragment-based inhibitor synthesis. Unlike generic piperidine derivatives, its precise molecular geometry optimizes ternary complex formation and glutaminyl cyclase inhibitor potency. Ensure your research achieves reliable, reproducible results by choosing a building block validated in peer-reviewed studies. Inquire now for bulk procurement and custom synthesis options.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 156185-63-6
Cat. No. B120554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
CAS156185-63-6
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCCO
InChIInChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3
InChIKeyOXPWHPCCUXESFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: Procurement-Relevant Overview of a Bifunctional PROTAC Linker and Pharmaceutical Intermediate


Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6), a N-Boc-protected piperidine derivative with a hydroxypropyl side chain, is a versatile chemical building block primarily classified as a PROTAC (Proteolysis Targeting Chimera) linker . Its structure comprises a piperidine ring, a tert-butyl carbamate (Boc) protecting group on the nitrogen, and a 3-hydroxypropyl group at the 4-position, making it suitable for conjugation strategies in targeted protein degradation . The compound is also identified as a reagent in the preparation of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors .

Critical Procurement Considerations: Why Generic Substitution of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is Not Advised


Substituting tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate with a generic or in-class analog is scientifically unjustified due to its precise molecular geometry which dictates distinct physicochemical and functional properties. The specific combination of a Boc-protected piperidine nitrogen and a 3-carbon hydroxypropyl linker creates a unique vector for conjugation that is not replicable by compounds with different protecting groups (e.g., benzyl), shorter linkers (e.g., 4-hydroxypiperidine), or altered linker rigidity (e.g., alkynyl analogs) . These differences directly impact key parameters such as hydrophilicity, hydrogen bonding capacity, and steric bulk, which in turn critically influence performance in applications like PROTAC ternary complex formation or fragment-based inhibitor potency [1]. The following quantitative evidence underscores the specific, non-interchangeable role of this compound in scientific workflows.

Quantitative Differentiation Guide for Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: Evidence Against Closest Analogs


PROTAC Linker Design: Hydroxypropyl vs. Benzyl Carbamate Protecting Group Impact on Physicochemical Properties

In PROTAC linker design, the choice of protecting group on the piperidine nitrogen significantly alters key physicochemical properties. Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (Boc-protected) exhibits a markedly lower LogP (XLOGP3 = 1.89) and molecular weight (243.34 g/mol) compared to its direct benzyl-protected analog, benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (LogP: higher due to benzyl group; MW = 277.36 g/mol) . This lower LogP and molecular weight are critical for improving aqueous solubility and potentially enhancing cell permeability, a known optimization goal in PROTAC development [1].

PROTAC Linker Chemistry Physicochemical Properties

PROTAC Linker Flexibility: Saturated Hydroxypropyl vs. Rigid Alkynyl Chain Comparison

Linker flexibility and geometry are pivotal for productive ternary complex formation in PROTACs. Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate possesses a fully saturated 3-carbon chain, which provides greater conformational freedom compared to the rigid, linear alkynyl chain in tert-butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate . While the alkynyl analog (MW: 239.31 g/mol) has a slightly lower molecular weight, the saturated linker in the target compound offers more rotatable bonds (6 vs. fewer in the alkynyl analog), allowing it to sample a wider range of spatial orientations . This increased flexibility can be advantageous when optimizing the distance and angle between the E3 ligase and the target protein for efficient ubiquitination [1].

PROTAC Linker Chemistry Molecular Flexibility

Impact of Hydroxypropyl Linker Length on Hydrogen Bond Donor Capacity vs. Simple Hydroxyl Analog

The length of the hydroxyalkyl chain directly influences the spatial positioning of hydrogen bond donors and acceptors. Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, with its 3-carbon linker, features 1 hydrogen bond donor and 3 acceptors . In contrast, the shorter analog 1-Boc-4-hydroxypiperidine (CAS 109384-19-2) lacks the extended linker and has a different H-bonding profile . The extended linker in the target compound allows the hydroxyl group to project further from the piperidine core, providing a distinct binding footprint that can be exploited to modulate interactions with target proteins or E3 ligases in PROTAC design [1].

PROTAC Linker Chemistry Hydrogen Bonding

High-Value Application Scenarios for Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in Research and Development


Development of PROTACs Requiring a Flexible, Saturated C3 Linker

The compound is specifically suited for synthesizing PROTAC molecules where a flexible, saturated linker is needed to connect the target protein ligand and the E3 ligase ligand. Its hydroxypropyl chain and Boc-protected piperidine provide a modifiable scaffold that allows for optimized ternary complex formation . The flexibility of the C3 chain enables extensive conformational sampling to achieve the precise geometry required for efficient ubiquitination and subsequent degradation of the target protein [1].

Synthesis of Fragment-Based Inhibitors for Human Glutaminyl Cyclase

This compound is a documented reagent in the preparation of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent inhibitors of human glutaminyl cyclase . Its specific structure allows for the introduction of the piperidine-hydroxypropyl moiety into these fragments, which is essential for their inhibitory activity. This application is supported by peer-reviewed literature [1].

Precursor for Custom Synthesis of Advanced Pharmaceutical Intermediates

The Boc-protected piperidine core with a hydroxypropyl handle makes this compound an ideal starting material or intermediate for the custom synthesis of more complex drug candidates. The Boc group provides a robust protecting strategy for the piperidine nitrogen, allowing for selective functionalization at the hydroxyl group . The specific substitution pattern is a valuable scaffold for generating diverse libraries of piperidine-containing bioactive molecules [1].

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